molecular formula C12H18N2O B8211281 ((2S,4S)-4-Amino-1-benzylpyrrolidin-2-yl)methanol

((2S,4S)-4-Amino-1-benzylpyrrolidin-2-yl)methanol

Cat. No.: B8211281
M. Wt: 206.28 g/mol
InChI Key: JLOPSSDIFIWMDL-RYUDHWBXSA-N
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Description

((2S,4S)-4-Amino-1-benzylpyrrolidin-2-yl)methanol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an amino group and a benzyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-4-Amino-1-benzylpyrrolidin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine derivatives.

    Reaction Conditions: The key steps involve the formation of the pyrrolidine ring and subsequent functionalization. Common reagents include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and enantiomeric excess.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-4-Amino-1-benzylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ((2S,4S)-4-Amino-1-benzylpyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2S,4S)-4-Amino-1-benzylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ((2S,4S)-4-Amino-1-benzylpyrrolidin-2-yl)methanol: Unique due to its specific substitution pattern on the pyrrolidine ring.

    ((2S,4S)-4-Amino-1-phenylpyrrolidin-2-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group.

    ((2S,4S)-4-Amino-1-methylpyrrolidin-2-yl)methanol: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(2S,4S)-4-amino-1-benzylpyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOPSSDIFIWMDL-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CO)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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